molecular formula C30H58O2 B12512939 (9Z)-octadec-9-en-1-yl dodecanoate

(9Z)-octadec-9-en-1-yl dodecanoate

Cat. No.: B12512939
M. Wt: 450.8 g/mol
InChI Key: UGHVFDVVZRNMHY-UHFFFAOYSA-N
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Description

(9Z)-Octadec-9-en-1-yl dodecanoate, also known as oleyl laurate (CAS 19149-85-0), is a fatty acid ester derived from oleyl alcohol [(9Z)-octadec-9-en-1-ol] and lauric acid (dodecanoic acid). Its molecular formula is C₃₀H₅₈O₂, with a molecular weight of 450.80 g/mol. The compound features a monounsaturated (9Z) olefinic bond in the oleyl moiety and a saturated 12-carbon laurate chain, contributing to its lipophilic nature.

Oleyl laurate is widely used in cosmetics, lubricants, and pharmaceutical formulations due to its emollient properties and stability . Its ester linkage and long hydrocarbon chains make it resistant to oxidation, enhancing shelf-life in formulations.

Properties

IUPAC Name

octadec-9-enyl dodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h15-16H,3-14,17-29H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHVFDVVZRNMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-octadec-9-en-1-yl dodecanoate typically involves the esterification reaction between (9Z)-octadec-9-en-1-ol and dodecanoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(9Z)-octadec-9-en-1-yl dodecanoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the octadecene chain can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol and dodecane.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.

Major Products Formed

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Amides or different esters.

Scientific Research Applications

(9Z)-octadec-9-en-1-yl dodecanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component of biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of lubricants, surfactants, and cosmetics.

Mechanism of Action

The mechanism of action of (9Z)-octadec-9-en-1-yl dodecanoate primarily involves its interaction with lipid membranes. Due to its long hydrophobic chains, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes. Additionally, its ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences:

Compound Name Structure Functional Group Molecular Formula Key Features References
(9Z)-Octadec-9-en-1-yl dodecanoate Oleyl alcohol esterified with lauric acid Ester (RCOOR') C₃₀H₅₈O₂ Long-chain, unsaturated ester
Oleyl acetate Oleyl alcohol esterified with acetic acid Ester (RCOOR') C₂₀H₃₈O₂ Short-chain ester; volatile
N-Benzyl-(9Z)-octadecenamide Oleic acid amide with benzylamine Amide (RCONHR') C₂₅H₄₁NO Bioactive macamide; antioxidant
9-Octadecenamide (Oleamide) Primary amide of oleic acid Amide (RCONH₂) C₁₈H₃₅NO Polymer additive; sleep-inducing
Cholesteryl oleyl carbonate Cholesterol esterified with oleyl carbonate Carbonate (ROCOOR') C₄₆H₈₀O₃ Liquid crystal component
(Z)-9-Dodecenyl acetate Dodecenol (12-carbon alcohol) esterified with acetic acid Ester (RCOOR') C₁₄H₂₆O₂ Insect pheromone; short-chain
Oleyl laurate
  • Applications : Emollient in skincare, lubricant additive, surfactant stabilizer.
  • Properties : High viscosity, low melting point (~15°C), insoluble in water .
Oleyl acetate
  • Applications : Fragrance ingredient, laboratory reagent.
  • Properties : Lower molecular weight (326.5 g/mol), higher volatility compared to oleyl laurate .
N-Benzyl-(9Z)-octadecenamide
  • Applications : Bioactive compound in maca root extracts; antioxidant and anti-inflammatory properties.
  • Research Findings: Exhibits DPPH radical scavenging activity (IC₅₀ ~50 µM) in ethanolic extracts .
Oleamide
  • Applications: Slip agent in plastics, endogenous neurotransmitter modulator.
  • Properties : Melting point ~75°C; induces sleep in mammals via GABA receptor modulation .
Cholesteryl oleyl carbonate
  • Applications : Liquid crystal displays (LCDs), optical devices.
  • Properties : Thermotropic behavior; stable mesophase formation at 30–80°C .
(Z)-9-Dodecenyl acetate
  • Applications : Sex pheromone in moth species (e.g., Grapholita molesta).
  • Properties : Volatile, species-specific attractant .

Bioactivity and Stability Comparisons

  • Antioxidant Activity :

    • Oleyl laurate lacks direct antioxidant activity but serves as a stable carrier for bioactive compounds.
    • In contrast, N-benzyl-(9Z)-octadecenamide and sterols (e.g., β-sitosterol) in maca extracts show significant radical scavenging capacity .
  • Thermal Stability :

    • Oleyl laurate and cholesteryl oleyl carbonate exhibit high thermal stability, making them suitable for industrial applications.
    • Shorter esters like (Z)-9-dodecenyl acetate degrade faster under heat .
  • Solubility :

    • Oleyl laurate and oleyl acetate are lipophilic, while amides (e.g., oleamide) show moderate polarity due to the amide group .

Research and Industrial Relevance

  • Cosmetics: Oleyl laurate’s non-greasy texture and compatibility with skin lipids make it superior to oleyl acetate in moisturizers .
  • Pharmaceuticals : Amides like N-benzyl-(9Z)-octadecenamide are under study for neuroprotective effects, unlike ester-based compounds .
  • Materials Science : Cholesteryl oleyl carbonate’s liquid crystalline properties are unmatched by other esters in optical applications .

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